![molecular formula C20H15N5O2S B304534 methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furo[2,3-d]pyrimidine and contains an oxadiazole and a pyrrole ring in its structure. In
Mechanism of Action
The mechanism of action of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegeneration. It also modulates the expression of genes involved in these processes, leading to a reduction in inflammation, cancer cell growth, and neurodegeneration.
Biochemical and Physiological Effects:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, leading to a reduction in inflammation. It also induces apoptosis in cancer cells and inhibits the growth of cancer cells. In addition, it has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments include its high purity, stability, and potential applications in various fields. However, its limitations include its high cost and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. These include:
1. Further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties.
2. Study of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Development of more efficient synthesis methods to reduce the cost of production.
4. Investigation of its potential toxicity and safety profile.
5. Development of novel derivatives with improved properties.
Conclusion:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method yields a high purity product that is suitable for scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to explore its potential applications and develop novel derivatives with improved properties.
Synthesis Methods
The synthesis method of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-amine and 2-(methylsulfonyl)acetic acid hydrazide in the presence of triethylamine and acetic anhydride. The reaction takes place under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method yields a high purity product that is suitable for scientific research applications.
Scientific Research Applications
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide |
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Molecular Formula |
C20H15N5O2S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15N5O2S/c1-12-14-15(25-10-6-7-11-25)16(19-23-24-20(27-19)28-2)26-18(14)22-17(21-12)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI Key |
ZIAVDRSKBODXNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
Canonical SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
Origin of Product |
United States |
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